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Compound of Interest

Compound Name: 5-Fluoro-1-indanone

Cat. No.: B1345631

Introduction: 5-Fluoro-1-indanone is a fluorinated building block of significant interest in
medicinal chemistry and drug discovery. Its utility as a key intermediate in the synthesis of a
variety of biologically active molecules has been well-established. The presence of the fluorine
atom can enhance metabolic stability, binding affinity, and bioavailability of the final
compounds. This technical guide provides an in-depth overview of the chemical properties,
synthesis, and potential applications of 5-Fluoro-1-indanone for researchers, scientists, and

drug development professionals.

Chemical and Physical Properties

5-Fluoro-1-indanone is a white to yellow crystalline powder at room temperature. Its core
structure consists of an indanone skeleton with a fluorine atom substituted at the 5-position of
the aromatic ring.
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Property Value References

Molecular Formula CoH7FO [1112][3]

Molecular Weight 150.15 g/mol [11[2][3]

CAS Number 700-84-5 [1]12113]

Appearance White to yellow crystalline 2]
powder

Melting Point 38-40 °C [3]

Boiling Point 113-114 °C

Density 1.216 g/mL at 25 °C

Solubility Insoluble in water. [4]

Purity > 98% (HPLC) [2]

Spectroscopic Data

The structural identity of 5-Fluoro-1-indanone can be confirmed through various spectroscopic
techniques. Below is a summary of expected spectral characteristics.
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Technique Data

The proton NMR spectrum will show
characteristic signals for the aromatic and
aliphatic protons. The aromatic protons will

1H NMR exhibit complex splitting patterns due to fluorine-
proton coupling. The two methylene groups of
the five-membered ring will appear as triplets in

the aliphatic region.

The carbon NMR spectrum will display nine
distinct signals. The carbonyl carbon will be
observed in the downfield region. The fluorine
13C NMR o _ o _
substitution will cause splitting of the signals for
the aromatic carbons directly bonded to and

adjacent to the fluorine atom.

The infrared spectrum will show a strong
absorption band for the carbonyl (C=0)

FTIR (cm-Y) stretching vibration, typically around 1700 cm~1,
Bands corresponding to C-F stretching,
aromatic C=C stretching, and aliphatic C-H

stretching will also be present.

The mass spectrum will show a molecular ion
Mass Spectrometry (m/z) peak corresponding to the molecular weight of
the compound (150.15).

Experimental Protocols
Synthesis of 5-Fluoro-1-indanone

A common method for the synthesis of 5-Fluoro-1-indanone is through the intramolecular
Friedel-Crafts acylation of 3-(3-Fluorophenyl)propanoic acid.

Materials:

e 3-(3-Fluorophenyl)propanoic acid
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Chlorosulfonic acid

Silica gel

Ethyl acetate

Hexane

Procedure:

3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is carefully added to chlorosulfonic acid
(20 mL) with stirring.

e The reaction mixture is stirred until the cyclization is complete, which can be monitored by
thin-layer chromatography.

» Upon completion, the reaction mixture is quenched by pouring it onto ice.
e The crude product is extracted with a suitable organic solvent.
e The organic layer is washed, dried, and concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel using a mixture of 10%
ethyl acetate in hexane as the eluent to afford pure 5-Fluoro-1-indanone.

Expected Yield: Approximately 70.5%.
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Final Product

5-Fluoro-1-indanone
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Synthesis workflow for 5-Fluoro-1-indanone.

Applications in Drug Discovery

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1345631?utm_src=pdf-body-img
https://www.benchchem.com/product/b1345631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Fluoro-1-indanone serves as a versatile starting material for the synthesis of various
compounds with potential therapeutic applications. The indanone scaffold is a privileged
structure in medicinal chemistry, and its derivatives have shown a wide range of biological
activities.

Anticancer Agents

Derivatives of 1-indanone, such as 2-benzylidene-1-indanones, have demonstrated potent
cytotoxic activity against several human cancer cell lines, including breast, colon, leukemia,
and lung cancer.[5] These compounds often exert their anticancer effects through the inhibition
of tubulin polymerization, a critical process for cell division.[5] The introduction of a fluorine
atom, as in 5-fluoro-1-indanone, can further enhance the anticancer properties of these
derivatives.

Neuroprotective Agents

Indanone derivatives are also being explored for the treatment of neurodegenerative diseases
like Alzheimer's and Parkinson's disease.[6] These compounds can exhibit neuroprotective
effects through various mechanisms, including the inhibition of enzymes such as
acetylcholinesterase and monoamine oxidase, and by mitigating neuroinflammation.
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Potential therapeutic pathways for 5-Fluoro-1-indanone derivatives.

Safety and Handling

5-Fluoro-1-indanone is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes
skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal
protective equipment, including gloves, safety glasses, and a lab coat, should be worn when
handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Storage: Store in a cool, dry place.[2]

Disclaimer: This document is intended for informational purposes only and is not a substitute
for professional scientific guidance. Always consult the relevant safety data sheets (SDS)
before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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